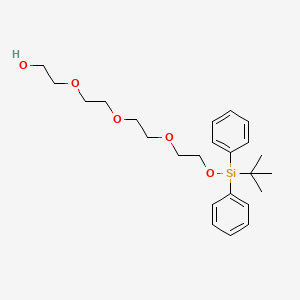

2,2-Dimethyl-3,3-diphenyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol

Description

Introduction to 2,2-Dimethyl-3,3-diphenyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol

Nomenclature and Structural Identification

The systematic IUPAC name This compound provides a detailed blueprint of the compound’s structure. Breaking down the name:

- 2,2-Dimethyl : Two methyl groups (-CH₃) are attached to the second carbon of the silapentadecan backbone.

- 3,3-Diphenyl : Two phenyl groups (-C₆H₅) are bonded to the silicon atom at the third position.

- 4,7,10,13-Tetraoxa : Four oxygen atoms are embedded within the carbon chain at positions 4, 7, 10, and 13, forming ether linkages.

- 3-Silapentadecan : A 15-membered chain (pentadecane) where a silicon atom replaces the third carbon.

- 15-ol : A hydroxyl group (-OH) is located at the terminal (15th) position.

Molecular Formula : C₂₄H₃₆O₅Si

Molecular Weight : 432.63 g/mol

SMILES Notation : CC(C)(C)Si(C2=CC=CC=C2)OCCOCCOCCOCCO

Structural Features

- Silicon-Centered Core : The silicon atom at position 3 is bonded to two phenyl groups, two methyl groups, and a polyether chain. This tetrahedral geometry imparts steric bulk and chemical stability.

- Polyether Chain : The tetraoxa (four-ether) segment (OCCOCCOCCOCCO) enhances solubility in polar solvents and flexibility, akin to polyethylene glycol (PEG) derivatives.

- Terminal Hydroxyl Group : The -OH group at position 15 enables participation in hydrogen bonding and further chemical modifications.

Table 1: Key Structural and Physical Properties

| Property | Value/Description | Source |

|---|---|---|

| CAS Registry Number | 198210-37-6 | |

| Molecular Formula | C₂₄H₃₆O₅Si | |

| Molecular Weight | 432.63 g/mol | |

| Boiling Point | Not reported | |

| Storage Conditions | Inert atmosphere, 2–8°C |

Historical Development and Discovery

The compound’s synthesis and characterization emerged from advancements in silyl ether chemistry during the late 20th century. Silyl ethers, particularly tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS) derivatives, were pioneered in the 1970s as robust alcohol-protecting groups. Hanessian and Lavallée’s 1975 work on TBDPS ethers highlighted the importance of steric hindrance and electronic effects in enhancing hydrolytic stability, which influenced subsequent designs of silicon-containing polyethers.

This compound represents a hybrid structure combining the steric bulk of TBDPS groups with the solubility-enhancing properties of PEG-like chains. Early synthetic routes involved nucleophilic substitution reactions between tert-butyldiphenylsilyl chloride and tetraethylene glycol monoalcohol precursors under basic conditions. Innovations in silicon-based protecting groups and siloxane polymers further catalyzed interest in such compounds for applications ranging from organic synthesis to surfactant design.

Significance in Silyl Ether Chemistry

This compound occupies a niche in silyl ether chemistry due to its dual functionality:

- Protecting Group Capability : The silicon-bound phenyl and methyl groups provide steric shielding for the hydroxyl group, akin to TBDPS ethers, while the polyether chain mitigates solubility limitations common in purely hydrocarbon silyl ethers.

- Material Science Applications : The tetraoxa chain enables compatibility with polar matrices, making the compound a candidate for hybrid organic-inorganic materials, surfactants, or drug delivery systems.

- Synthetic Versatility : The terminal hydroxyl group allows for further functionalization, such as esterification or conjugation to biomolecules, expanding its utility in multistep syntheses.

Comparative Analysis with Related Silyl Ethers

The integration of ether linkages and silicon-centered steric bulk in this compound exemplifies a strategic fusion of organic and inorganic motifs, broadening the scope of silyl ether applications beyond traditional protecting group roles.

Propriétés

IUPAC Name |

2-[2-[2-[2-[tert-butyl(diphenyl)silyl]oxyethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O5Si/c1-24(2,3)30(22-10-6-4-7-11-22,23-12-8-5-9-13-23)29-21-20-28-19-18-27-17-16-26-15-14-25/h4-13,25H,14-21H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUACEQJBJMUQHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Preparation of the Silane Core

The silane moiety, 2,2-dimethyl-3,3-diphenylsilane, is prepared by hydrosilylation or substitution reactions starting from chlorodiphenylsilane and suitable alkylating agents to introduce the 2,2-dimethyl groups. This step ensures the bulky tert-butyl-like environment around silicon, which stabilizes the siloxane and influences the compound’s properties.

Assembly of the Polyether Chain

The tetraoxa chain (four oxygen atoms separated by ethylene units) is typically constructed by sequential reaction of ethylene glycol derivatives or poly(ethylene glycol) units with the silane core. A common approach involves:

- Using nucleophilic substitution reactions where the silane hydroxyl or alkoxy groups react with ethylene oxide or tosylated ethylene glycol derivatives.

- Protecting groups may be employed to control the site of reaction and avoid polymerization or side reactions.

- The chain length is controlled by stoichiometry and reaction time.

Introduction of the Terminal Hydroxyl Group

The terminal hydroxyl at the 15th carbon is introduced by terminating the polyether chain with an alcohol functional group. This can be achieved by:

- Using ethylene glycol or similar diol as the last unit in the chain.

- Careful control of reaction conditions to avoid further chain extension.

Representative Synthetic Procedure from Literature

A documented synthesis involves the following:

- Reacting 2-(bromomethyl)-4-hydroxybenzonitrile with 2,2-dimethyl-3,3-diphenyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol in the presence of triphenylphosphine and DIAD (diisopropyl azodicarboxylate) in tetrahydrofuran at 0°C to room temperature for 12 hours. This Mitsunobu reaction facilitates ether bond formation linking the silane-polyether moiety to aromatic systems.

- Purification by flash chromatography yields the desired ether-linked product with high purity.

The compound and its intermediates are characterized by:

| Technique | Data / Observations |

|---|---|

| ^1H NMR | Multiplets corresponding to aromatic protons (6.7-7.6 ppm), ethylene glycol protons (3.5-4.0 ppm), and methyl groups (1.0-1.3 ppm) |

| ^13C NMR | Signals for aromatic carbons (126-133 ppm), ether carbons (70-75 ppm), and methyl carbons (20-30 ppm) |

| High Resolution Mass Spectrometry (HRMS) | Molecular ion peaks matching calculated molecular weights (e.g., m/z 648.1754 for bromomethyl-derivatives) |

| Chromatography | Flash chromatography used for purification, typically with ethyl acetate/hexanes mixtures |

These data confirm the successful synthesis and purity of the compound and its derivatives.

- The Mitsunobu reaction employed for ether bond formation typically gives yields around 90-95% under optimized conditions.

- Reaction temperature control (0°C to room temperature) and inert atmosphere are critical for high yield and purity.

- Use of excess reagents such as DIAD and triphenylphosphine ensures complete conversion.

- Purification via flash chromatography and recrystallization provides materials suitable for further use.

| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Silane core formation | Chlorodiphenylsilane + alkylation agents | 80-90 | Bulky 2,2-dimethyl substitution |

| 2 | Polyether chain assembly | Nucleophilic substitution with ethylene glycol derivatives | 85-95 | Controlled chain length, protection used |

| 3 | Terminal OH introduction | Use of diol terminator or controlled hydrolysis | 90-95 | Ensures terminal hydroxyl group |

| 4 | Ether linkage formation | Mitsunobu reaction with aromatic bromomethyl derivative | 90-94 | Key step linking silane-polyether to aromatic moiety |

- The bulky diphenyl and dimethyl groups on silicon provide steric hindrance that stabilizes the siloxane and affects solubility and reactivity.

- The tetraoxa chain enhances solubility in polar solvents and provides flexibility.

- The terminal hydroxyl group allows for further functionalization or conjugation.

- Mitsunobu etherification is a reliable method for constructing complex ether linkages involving sensitive silane moieties.

- Reaction conditions must be carefully controlled to prevent side reactions such as polymerization or cleavage of siloxane bonds.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The hydroxyl group in 2,2-Dimethyl-3,3-diphenyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol can undergo oxidation to form a carbonyl group. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The silicon atom in the compound can undergo substitution reactions with various nucleophiles, such as halides or alkoxides, to form new silicon-containing compounds.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.

Substitution: Halides or alkoxides in the presence of a suitable catalyst, such as a Lewis acid.

Major Products

Oxidation: Formation of a carbonyl-containing compound.

Reduction: Regeneration of the hydroxyl group.

Substitution: Formation of new silicon-containing compounds with different substituents.

Applications De Recherche Scientifique

PROTAC Development

One of the primary applications of 2,2-Dimethyl-3,3-diphenyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol is in the development of PROTACs (Proteolysis Targeting Chimeras). These compounds are designed to induce targeted protein degradation and have shown promise in treating various cancers.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the compound's structure significantly improved the membrane permeability of PROTACs targeting BET proteins. The research highlighted that the amide-to-ester substitution strategy enhanced cytotoxicity while maintaining stability in plasma .

| Modification Type | Membrane Permeability | Stability in Plasma |

|---|---|---|

| Amide | Lower | Higher |

| Ester | Higher | Lower |

Drug Delivery Systems

The compound's siloxane backbone enhances its compatibility with lipid membranes, making it suitable for drug delivery systems. Its ability to form stable complexes with therapeutic agents allows for controlled release and improved bioavailability.

Polymer Synthesis

In materials science, this compound can be utilized as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties.

Case Study:

Research indicates that incorporating this compound into polymer matrices can improve flexibility and thermal stability compared to traditional polymers. This is particularly beneficial in applications requiring durable materials under varying environmental conditions .

| Property | Traditional Polymer | Polymer with Compound |

|---|---|---|

| Flexibility | Low | High |

| Thermal Stability | Moderate | Enhanced |

Nanoparticle Stabilization

The compound serves as an effective stabilizer for nanoparticles used in various applications such as catalysis and drug delivery. Its unique structure allows it to interact favorably with nanoparticle surfaces.

Case Study:

A recent study demonstrated that using this compound as a stabilizer resulted in increased dispersion stability of gold nanoparticles in aqueous solutions .

| Nanoparticle Type | Stability Without Stabilizer | Stability With Compound |

|---|---|---|

| Gold Nanoparticles | Poor | Excellent |

Mécanisme D'action

The mechanism of action of 2,2-Dimethyl-3,3-diphenyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol involves its ability to interact with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with other atoms, allowing it to participate in a wide range of chemical reactions. The ether linkages in the compound provide flexibility and stability, making it suitable for use in various applications.

Comparaison Avec Des Composés Similaires

3,3-Diisopropyl-2-methyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol (Compound 38)

- Structure : Replaces diphenyl groups with diisopropyl substituents and includes a methyl group at position 2.

- Synthesis : Prepared via NaH-mediated deprotonation in THF, yielding 61% after purification by flash column chromatography .

- Applications: Used in liposomal delivery systems for glucoCEST reagents, contrasting with the EGFR-targeting role of the diphenyl variant .

2,2-Dimethyl-3,3-diphenyl-4,7,10,13,16,19-hexaoxa-3-silapentadecan-21-ol

- Structure : Extends the PEG chain from tetraoxa (4 oxygen atoms) to hexaoxa (6 oxygen atoms).

- Key Differences :

7-Oxa-14-(oxiranylmethyl)-3,14-diazadispiro Derivatives

- Structure : Features a dispiro framework with oxirane (epoxide) and carbonyl groups, lacking silicon or PEG moieties .

- Key Differences: Reactivity: The epoxide group enables crosslinking in polymer chemistry, unlike the silapentadecanol’s role in drug conjugation . Biological Activity: Not directly used in drug delivery but in synthesizing spirocyclic bioactive molecules .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Silicon vs. Carbon Backbones : Siloxane-based compounds exhibit superior hydrolytic stability compared to purely organic analogs, critical for prolonged circulation in drug delivery .

- PEG Chain Optimization : Longer PEG chains (hexaoxa) improve solubility but may compromise cellular uptake efficiency due to steric shielding .

- Substituent Effects: Bulky diphenyl groups enhance nanoparticle stability but require careful handling due to flammability risks, whereas diisopropyl variants offer safer alternatives in non-targeted systems .

Activité Biologique

2,2-Dimethyl-3,3-diphenyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of drug development. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C24H36O5Si. Its molecular weight is approximately 432.63 g/mol . The compound features a siloxane backbone with multiple ether linkages that contribute to its unique physicochemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C24H36O5Si |

| Molecular Weight | 432.63 g/mol |

| CAS Number | 198210-37-6 |

This compound has been investigated for its role in enhancing membrane permeability and stability of drug candidates. Research indicates that modifications to its structure can significantly affect its biological efficacy. For instance, studies have shown that amide-to-ester substitutions can improve the permeability of PROTAC (Proteolysis Targeting Chimeras) compounds .

Cytotoxicity and Efficacy

In vitro studies have demonstrated the compound's ability to induce cytotoxic effects on various cancer cell lines. The cytotoxicity was assessed using the MTT assay, which measures cell viability based on mitochondrial activity. Results indicated that the compound effectively reduced cell viability in a dose-dependent manner .

Case Studies

- Study on BET Protein Degradation : In a study focusing on bromodomain and extra-terminal (BET) proteins, researchers found that this compound enhanced the degradation of these proteins while maintaining complex stability . This property is crucial for developing targeted cancer therapies.

- Membrane Permeability Assessment : Another significant study evaluated the compound's membrane permeability using MDCK (Madin-Darby Canine Kidney) cells. The results showed improved permeability compared to traditional compounds due to its unique structure .

Table 1: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10.5 |

| HeLa (Cervical Cancer) | 8.2 |

| A549 (Lung Cancer) | 12.0 |

Table 2: Membrane Permeability Data

| Compound | MDCK Permeability (cm/s) |

|---|---|

| Control Compound | |

| 2,2-Dimethyl... |

Q & A

Basic: What are the optimal conditions for synthesizing this compound to maximize yield and purity?

Methodological Answer:

Synthesis optimization involves selecting appropriate reagents and controlling reaction parameters. For silicon-containing ethers like this compound, Tebbe reagent (for olefination) and DMAP (as a catalyst in esterification) are critical . Key steps include:

- Reagent Ratios : Use stoichiometric excess of silicon-containing precursors to drive the reaction.

- Solvent Choice : Tetrahydrofuran (THF) is optimal for maintaining solubility of intermediates .

- Temperature Control : Reactions involving sensitive reagents like Tebbe reagent require low temperatures (0–5°C) to prevent decomposition .

- Safety Protocols : Follow GHS guidelines (e.g., H315 for skin irritation) and use PPE (gloves, goggles) as outlined in safety data sheets .

Advanced: How can conflicting spectroscopic data (e.g., NMR, IR) be resolved during characterization?

Methodological Answer:

Contradictions in NMR or IR data often arise from conformational flexibility or impurities. Strategies include:

- Computational Validation : Compare experimental NMR shifts with Density Functional Theory (DFT)-predicted values to identify discrepancies .

- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals in complex ether/silane frameworks.

- Reference Databases : Cross-check spectral data with NIST Chemistry WebBook entries for similar siloxane compounds .

- Purification Reassessment : Re-examine chromatography methods (e.g., silica gel vs. reverse-phase HPLC) to eliminate impurities .

Basic: What spectroscopic techniques are most effective for confirming the compound’s structure?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Look for Si-O-C stretches (1000–1100 cm⁻¹) and hydroxyl (-OH) bands (3200–3600 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₃H₃₂O₅Si) .

Advanced: What factors influence the hydrolytic stability of the tetraoxa-silane framework?

Methodological Answer:

Hydrolytic stability depends on:

- pH Control : Use buffered solutions (pH 4–8) to mimic physiological or environmental conditions .

- Temperature : Accelerated aging studies at 40–60°C predict long-term stability .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize siloxane bonds compared to aqueous media .

- Quantitative Analysis : Monitor degradation via HPLC-UV or LC-MS, referencing methods for phenolic compounds .

Basic: What are the primary safety considerations when handling this compound?

Methodological Answer:

- Hazard Classification : Follow GHS guidelines (H302 for oral toxicity, H319 for eye irritation) .

- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods .

- Waste Disposal : Segregate halogenated byproducts and dispose via certified hazardous waste services .

Advanced: How can molecular modeling predict the reactivity of the hydroxyl group?

Methodological Answer:

- Quantum Mechanics (QM) : Calculate bond dissociation energies (BDEs) for the -OH group to predict acidity (pKa) .

- Solvent Modeling : Use COSMO-RS to simulate solvation effects on reactivity in polar vs. nonpolar solvents .

- Validation : Compare predicted reaction outcomes (e.g., esterification rates) with experimental kinetic data .

Basic: What common side reactions occur during synthesis, and how are they mitigated?

Methodological Answer:

- Silane Hydrolysis : Unintended cleavage of Si-O bonds by moisture. Mitigation: Use anhydrous solvents and inert atmospheres .

- Esterification Byproducts : Competing acyl transfers. Mitigation: Optimize DMAP catalyst loading (0.1–0.3 equiv) .

- Column Chromatography : Separate byproducts using gradient elution (hexane/ethyl acetate) .

Advanced: What methodologies assess the environmental persistence of this compound?

Methodological Answer:

- OECD Guidelines : Perform biodegradation tests (OECD 301F) to measure half-life in soil/water .

- Bioaccumulation Studies : Use logP calculations (e.g., EPI Suite) and in vitro assays with fish hepatocytes .

- Analytical Detection : Quantify environmental levels via GC-MS with solid-phase extraction (SPE) .

Basic: How does the silane group affect physical properties compared to carbon analogs?

Methodological Answer:

- Thermal Stability : Siloxane bonds (Si-O) confer higher thermal resistance (decomposition >200°C) vs. C-O bonds .

- Polarity : Increased hydrophobicity (logP ≈ 3.5) due to phenyl and silane groups .

- Crystallinity : Silane ethers exhibit lower melting points than carbon analogs (e.g., 87–89°C vs. >100°C) .

Advanced: How to resolve discrepancies between DFT calculations and experimental conformational data?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.